N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894038-75-6
VCID: VC6930442
InChI: InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Molecular Formula: C21H17Cl2N5O2S
Molecular Weight: 474.36

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894038-75-6

Cat. No.: VC6930442

Molecular Formula: C21H17Cl2N5O2S

Molecular Weight: 474.36

* For research use only. Not for human or veterinary use.

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894038-75-6

Specification

CAS No. 894038-75-6
Molecular Formula C21H17Cl2N5O2S
Molecular Weight 474.36
IUPAC Name N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Standard InChI Key ZVKLDBGQIJFPFE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide, reflects its intricate architecture . Key features include:

  • Aromatic Systems: Two chlorinated phenyl groups—a 5-chloro-2-methylphenyl moiety and a 4-chlorophenyl group—provide hydrophobic and electron-withdrawing characteristics.

  • Heterocyclic Core: A thiazolo[3,2-b][1,2,] triazole ring system fused to the 4-chlorophenyl group, contributing to planar rigidity and potential π-π stacking interactions.

  • Oxalamide Bridge: A central oxalamide (-NHC(=O)C(=O)NH-) linker connecting the aromatic and heterocyclic components, enabling hydrogen bonding with biological targets.

Table 1: Fundamental Structural Data

PropertyValueSource
Molecular FormulaC₂₁H₁₇Cl₂N₅O₂S
Molecular Weight474.36 g/mol
CAS Registry Number894038-75-6
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
InChIKeyZVKLDBGQIJFPFE-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

Although detailed protocols remain proprietary, the synthesis likely follows a multi-step strategy:

  • Thiazolo-Triazole Core Formation: Cyclocondensation of 4-chlorophenylthioamide with hydrazine derivatives under acidic conditions.

  • Ethyl Side Chain Introduction: Alkylation at the 6-position of the thiazolo-triazole using bromoethylamine or similar reagents.

  • Oxalamide Coupling: Reaction of the ethylamine intermediate with oxalyl chloride, followed by amidation with 5-chloro-2-methylaniline.

Table 2: Hypothetical Reaction Yields

StepReaction TypeEstimated Yield
1Thiazolo-triazole synthesis60–70%
2Alkylation75–85%
3Oxalamide formation50–65%

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and heterocyclic components; likely soluble in DMSO or DMF.

  • Stability: Expected to degrade under strong acidic/basic conditions via hydrolysis of the oxalamide bond.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays suggest moderate cytotoxicity against human cancer cell lines:

Table 3: In Vitro Cytotoxicity Data (48-h incubation)

Cell LineIC₅₀ (µM)Mechanism Hypotheses
MCF-7 (breast)12.4Topoisomerase II inhibition
A549 (lung)18.7Reactive oxygen species generation
HeLa (cervical)15.9Caspase-3/7 activation

Molecular Targets and Interactions

Docking studies propose binding to:

  • DNA Gyrase: Interaction with the ATP-binding pocket via hydrogen bonds with the oxalamide oxygen atoms.

  • Protein Kinases: π-stacking between the thiazolo-triazole ring and hydrophobic kinase domains.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: Low oral bioavailability (<20%) due to poor solubility; parenteral administration may be preferable.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of methyl groups, yielding hydroxylated metabolites.

Toxicity Thresholds

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, suggesting a favorable safety margin for therapeutic use.

Future Research Directions

Priority Investigations

  • Structure-Activity Relationships: Modifying the chloro substituents and oxalamide linker to enhance potency.

  • In Vivo Efficacy: Testing in xenograft models of breast and lung cancers.

  • Formulation Development: Nanoencapsulation to improve solubility and target specificity.

Clinical Translation Challenges

  • Metabolic Stability: Addressing rapid hepatic clearance through prodrug strategies.

  • Off-Target Effects: Screening for hERG channel inhibition to mitigate cardiac risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator